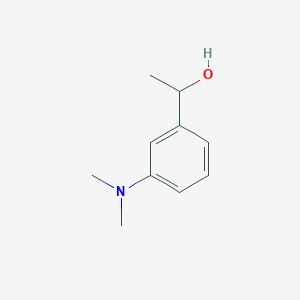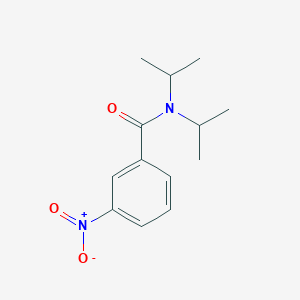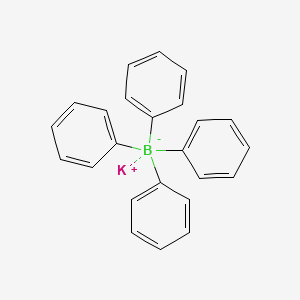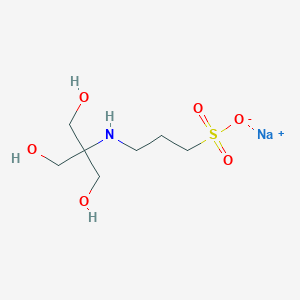
2',3'-Dichloro-3-phenylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2’,3’-Dichloro-3-phenylpropiophenone consists of a propiophenone backbone with two chlorine atoms attached to the 2’ and 3’ positions and a phenyl group attached to the 3 position. The molecular weight of the compound is 279.16 .Physical And Chemical Properties Analysis
2’,3’-Dichloro-3-phenylpropiophenone is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The boiling point and other physical properties are not specified .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation Reactions
2',3'-Dichloro-3-phenylpropiophenone derivatives have been explored in palladium-catalyzed arylation reactions. These reactions involve unique multiple arylation processes through C-C and C-H bond cleavages, producing tetraarylethanes and isochromanones (Wakui et al., 2004).
Antiarrhythmic Activity Research
Compounds derived from 2',3'-Dichloro-3-phenylpropiophenone, such as Dialicor and Etafone, exhibit antiarrhythmic, spasmolytic, and local-anesthetic activity. The synthesis and study of these analogs have contributed significantly to cardiovascular pharmacology research (Nikolaevskii et al., 1989).
Electrophilic Reactions with Propiolates
The reactivity of 2',3'-Dichloro-3-phenylpropiophenone analogs in electrophilic reactions, specifically with alkyl propiolates, has been studied. This research contributes to the understanding of organic synthesis mechanisms and the development of new synthetic methodologies (Yavari et al., 2006).
Membrane Interaction Studies
Research into lipophilic dipolar substances like 2-hydroxy-omega-phenylpropiophenone, a related compound, provides insights into how these molecules interact with bilayer membranes, particularly phospholipid head groups. This is crucial for understanding drug-membrane interactions and the design of membrane-targeted therapeutics (Bechinger & Seelig, 1991).
Copolymer Synthesis
2',3'-Dichloro-3-phenylpropiophenone derivatives have been used in the synthesis of novel copolymers with styrene, contributing to the field of polymer chemistry and materials science. These copolymers exhibit unique properties like high glass transition temperatures, indicating their potential application in advanced material technologies (Kim et al., 1999).
Safety And Hazards
Handling of 2’,3’-Dichloro-3-phenylpropiophenone should be done with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBQDQAKBLEFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643992 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-phenylpropiophenone | |
CAS RN |
898788-75-5 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














